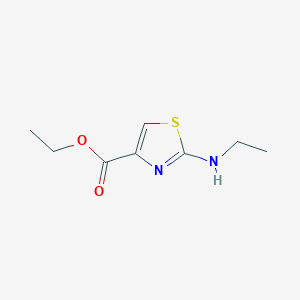

Ethyl 2-(ethylamino)-1,3-thiazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(ethylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-3-9-8-10-6(5-13-8)7(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGHMAYKYDOTSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CS1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201206623 | |

| Record name | 4-Thiazolecarboxylic acid, 2-(ethylamino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201206623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57250-87-0 | |

| Record name | 4-Thiazolecarboxylic acid, 2-(ethylamino)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57250-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolecarboxylic acid, 2-(ethylamino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201206623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Chromatographic Techniques for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of a compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. For Ethyl 2-amino-1,3-thiazole-4-carboxylate, the spectrum reveals distinct signals corresponding to the ethyl ester group, the thiazole (B1198619) ring proton, and the amino group protons.

A representative analysis of the ¹H NMR spectrum in a solvent like DMSO-d₆ would show:

A triplet signal for the methyl (CH₃) protons of the ethyl group.

A quartet signal for the methylene (CH₂) protons of the ethyl group, which are coupled to the methyl protons.

A singlet for the proton attached to the thiazole ring (H-5).

A broad singlet for the amino (NH₂) protons.

Table 1: Representative ¹H NMR Spectral Data for Ethyl 2-amino-1,3-thiazole-4-carboxylate

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|

| CH₃ (ethyl ester) | ~1.26 | Triplet | ~7.1 |

| CH₂ (ethyl ester) | ~4.25 | Quartet | ~7.1 |

| Thiazole-H | ~7.44 | Singlet | N/A |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure produces a distinct signal, allowing for a complete carbon framework map.

The ¹³C NMR spectrum for Ethyl 2-amino-1,3-thiazole-4-carboxylate would display signals for the six distinct carbon atoms: two for the ethyl group, three for the thiazole ring, and one for the carbonyl group of the ester. nih.gov

Table 2: Representative ¹³C NMR Spectral Data for Ethyl 2-amino-1,3-thiazole-4-carboxylate

| Carbon Assignment | Chemical Shift (δ ppm) |

|---|---|

| CH₃ (ethyl ester) | ~13.8 |

| CH₂ (ethyl ester) | ~61.3 |

| C5 (Thiazole ring) | ~122.5 |

| C4 (Thiazole ring) | ~143.7 |

| C=O (Ester carbonyl) | ~162.2 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For Ethyl 2-amino-1,3-thiazole-4-carboxylate, the molecular weight is 172.21 g/mol . nih.gov

In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound. Further fragmentation may occur, leading to characteristic daughter ions that help confirm the structure.

Table 3: Expected Mass Spectrometry Data for Ethyl 2-amino-1,3-thiazole-4-carboxylate

| Ion | m/z (Mass/Charge) | Description |

|---|---|---|

| [M]⁺ | 172 | Molecular Ion |

| [M - OCH₂CH₃]⁺ | 127 | Loss of the ethoxy group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint.

The IR spectrum of Ethyl 2-amino-1,3-thiazole-4-carboxylate would exhibit key absorption bands confirming the presence of the amino group (N-H), the ester carbonyl group (C=O), and bonds within the thiazole ring (C=N, C=C). nih.gov

Table 4: Key IR Absorption Bands for Ethyl 2-amino-1,3-thiazole-4-carboxylate

| Functional Group | Wavenumber (cm⁻¹) | Description of Vibration |

|---|---|---|

| N-H (Amino) | 3400 - 3200 | Stretching |

| C-H (Aromatic/Aliphatic) | 3100 - 2900 | Stretching |

| C=O (Ester) | ~1687 | Stretching |

| C=N (Thiazole ring) | ~1616 | Stretching |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is extensively used to assess the purity of synthesized compounds like Ethyl 2-amino-1,3-thiazole-4-carboxylate.

In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into the system. It travels through a column packed with a stationary phase, and its separation is achieved based on its affinity for the stationary and mobile phases. A detector, often a UV detector, records the compound as it elutes from the column, producing a chromatogram. The purity is determined by the area percentage of the main peak relative to any impurity peaks. While specific methods for this exact compound are proprietary, general methods for related aminothiazoles have been developed, demonstrating the utility of HPLC in ensuring the quality of the final product.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

Computational and Theoretical Chemistry Studies of Ethyl 2 Ethylamino 1,3 Thiazole 4 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and geometric parameters of molecules. For Ethyl 2-(ethylamino)-1,3-thiazole-4-carboxylate, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide a detailed understanding of its fundamental properties. researchgate.net

Optimization of Molecular Conformations and Isomers

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of this compound. This process identifies the lowest energy arrangement of the atoms in three-dimensional space. The presence of the ethylamino and ethyl carboxylate groups introduces rotational flexibility, potentially leading to multiple stable conformers. Computational methods can systematically explore these possibilities to determine the global minimum energy structure. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Predicted Geometric Parameters for this compound (Theoretical)

| Parameter | Predicted Value |

| C=N (thiazole ring) Bond Length | ~1.37 Å |

| C-S (thiazole ring) Bond Length | ~1.76 Å |

| C-N (exocyclic) Bond Length | ~1.36 Å |

| C=O (ester) Bond Length | ~1.21 Å |

| Thiazole (B1198619) Ring Bond Angles | 110-115° |

Note: These are hypothetical values based on typical DFT calculations for similar structures and should be confirmed by specific calculations for the title compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the nitrogen atom of the ethylamino group, reflecting the regions most susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the carboxylate group and the thiazole ring, indicating the sites for nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher chemical reactivity. uomphysics.net

Table 2: Predicted Frontier Orbital Energies for this compound (Theoretical)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Note: These are estimated values and would be precisely determined by specific DFT calculations.

Prediction and Interpretation of Vibrational Spectra

Theoretical vibrational analysis, based on DFT calculations, can predict the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which can be compared with experimental data to confirm the molecular structure. Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsional motion. researchgate.net

Key predicted vibrational frequencies would include the N-H stretching of the amino group, the C=O stretching of the ester, C=N and C-S stretching of the thiazole ring, and various C-H stretching and bending modes from the ethyl groups. The calculated vibrational spectrum serves as a valuable tool for the structural characterization of the compound. researchgate.netresearchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound (Theoretical)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | ~3400 |

| C-H Stretch (aliphatic) | 2900-3000 |

| C=O Stretch (ester) | ~1720 |

| C=N Stretch (thiazole) | ~1610 |

| C-S Stretch (thiazole) | ~850 |

Note: These are approximate values based on related structures and require specific calculations for accurate prediction.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as an enzyme or a receptor.

Prediction of Binding Modes with Enzymes and Receptors

Molecular docking simulations can be employed to predict how this compound might bind to the active site of various enzymes or receptors. The thiazole nucleus is a common scaffold in many biologically active compounds, suggesting its potential to interact with a range of protein targets. mdpi.com The docking process involves placing the ligand in the binding site of the target protein and evaluating different conformations and orientations to find the one with the most favorable binding energy.

The predicted binding mode would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. For example, the nitrogen atoms of the thiazole ring and the oxygen atoms of the carboxylate group could act as hydrogen bond acceptors, while the ethyl groups could engage in hydrophobic interactions.

Estimation of Binding Affinities and Energetic Contributions

A crucial output of molecular docking is the estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value provides a quantitative measure of the strength of the interaction between the ligand and the target protein. A lower (more negative) binding energy generally indicates a more stable complex and a higher binding affinity.

Table 4: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Predicted Value |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | Asp145, Lys72, Leu23 |

| Types of Interactions | Hydrogen bonding, hydrophobic interactions |

Note: This table presents hypothetical data to illustrate the output of a molecular docking simulation. Actual results would depend on the specific protein target and docking software used.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds and in identifying the key molecular features that govern their biological effects.

Although no QSAR models have been specifically developed for this compound, numerous predictive models for various biological activities of 2-aminothiazole (B372263) derivatives have been reported. These models often employ statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms to correlate molecular descriptors with activities like anticancer, antimicrobial, and antioxidant properties.

For instance, 3D-QSAR models have been successfully applied to understand the pharmacological essentials for tubulin inhibition by 2-oxoquinoline arylaminothiazole derivatives. nih.gov These models have demonstrated significant statistical reliability and high predictive ability after rigorous internal and external validation. nih.gov In a study on 2-aminothiazole sulfonamide derivatives with antioxidant activity, QSAR models were constructed using multiple linear regression, yielding good predictive performance for designing new compounds. In another example, 2D and 3D-QSAR models for the antimicrobial activity of aryl thiazole derivatives showed statistically significant results, with the 3D models indicating the dominant role of electrostatic effects in determining binding affinities. nih.gov

To illustrate the typical statistical performance of such models, the following table summarizes hypothetical validation parameters for a QSAR model developed for a series of 2-aminothiazole derivatives:

| Statistical Parameter | Value | Description |

| r² | 0.9521 | Coefficient of determination for the training set. |

| q² | 0.8619 | Cross-validated correlation coefficient for the training set. |

| Predicted r² | 0.4868 | Coefficient of determination for the external test set. |

This table represents example data from a study on aryl thiazole derivatives and is intended to be illustrative of the statistical validation of QSAR models for this class of compounds. nih.gov

The biological activity of 2-aminothiazole derivatives is influenced by a variety of physicochemical descriptors. QSAR studies on these compounds have identified several key descriptors that play a crucial role in their activity.

Key Physicochemical Descriptors for Biological Activity of 2-Aminothiazole Derivatives:

| Descriptor Type | Specific Descriptor | Influence on Biological Activity | Reference |

| Electronic | Electrostatic Effects | Dominantly determines binding affinities for antimicrobial activity. | nih.gov |

| Topological | T_C_C_4 | A major contributing descriptor for Gram-positive bacterial inhibition. | nih.gov |

| Thermodynamic | Hydrophobic Interactions | Crucial for improving tubulin inhibitory activity. | nih.gov |

| Steric | van der Waals Interactions | Dominates the binding free energy and is crucial for distinguishing bioactivity of CDK5 inhibitors. | nih.gov |

Studies have shown that for anticancer activity, aromatic substitutions on the 2-aminothiazole core generally lead to improved potency compared to aliphatic substitutions. acs.org For instance, the presence of a meta-halogen, particularly chlorine, on a benzene (B151609) ring attached to the thiazole can enhance anticancer activity. acs.org In the context of antioxidant activity, descriptors related to mass, polarizability, and electronegativity have been found to be influential. Furthermore, van der Waals volume and structural symmetry have been identified as key properties affecting the antioxidant potential of 2-aminothiazole sulfonamide derivatives.

For antitubercular activity, research on 2-aminothiazole-4-carboxylate derivatives has highlighted the importance of substituents at the 2-amino and 5-positions of the thiazole ring. plos.org While some analogues with a free amino group at the 2-position exhibit potent activity against the whole-cell organism, others with a 2-bromoacetamido group show inhibitory activity against the enzyme mtFabH, indicating that different substitution patterns can lead to different mechanisms of action. plos.org

Molecular Dynamics Simulations to Explore Conformational Space and Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide valuable insights into the conformational space, flexibility, and intermolecular interactions of a compound.

For 2-aminothiazole derivatives, MD simulations have been employed to elucidate the binding mechanisms of inhibitors with their target proteins. For example, MD simulations of 2-aminothiazole inhibitors bound to cyclin-dependent kinase 5 (CDK5) have revealed the importance of hydrogen bonding and hydrophobic interactions with specific amino acid residues in the binding pocket. nih.gov These simulations have also shown that van der Waals interactions play a dominant role in the binding free energy. nih.gov

In another study, MD simulations were used to investigate the conformational stability of a novel 2-aminothiazole derivative complexed with the aurora kinase protein. acs.org The simulations, conducted for 100 nanoseconds, provided a detailed understanding of the stability of the ligand-protein complex. Such studies are crucial for validating docking results and for understanding the dynamic nature of the interactions that govern ligand binding.

The conformational flexibility of the thiazole ring and its substituents is a key factor in its ability to interact with various biological targets. MD simulations can map the accessible conformations of this compound, identifying low-energy states that are likely to be biologically relevant. This information is critical for structure-based drug design, as it allows for the optimization of ligand-receptor interactions.

Structure Activity Relationship Sar Studies and Rational Structural Optimization

Correlative Analysis of Chemical Structure and Biological Efficacy

A detailed analysis of how structural modifications to different parts of the ethyl 2-(ethylamino)-1,3-thiazole-4-carboxylate scaffold influence its biological activity reveals several key trends. These modifications primarily involve the ethylamino group at the 2-position, the ester group at the 4-position, and the substituents on the thiazole (B1198619) ring itself.

The N-substituted amino group at the 2-position of the thiazole ring is a critical determinant of biological activity. Variations in the alkyl chain length of this substituent have been shown to have a significant impact on the compound's efficacy. For instance, in a series of related 2-aminothiazole (B372263) derivatives, it was observed that an appropriate alkyl chain length is essential for optimal antibacterial activity. While a hexyl group enhanced antibacterial efficacy, longer alkyl chains such as decyl, dodecyl, and hexadecyl groups resulted in diminished or weak activity. nih.gov This suggests that the size and lipophilicity of the substituent at the 2-amino position need to be carefully balanced.

Furthermore, the introduction of cycloalkyl moieties to the amino group has been explored. For example, N-(cycloalkylamino)acyl-2-aminothiazoles have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2). researchgate.net The activity of these compounds indicates that the 2-amino position can accommodate cyclic structures, which can influence the binding affinity and selectivity of the molecule for its biological target. The exploration of N-allyl substituents has also been shown to increase potency in certain cancer cell lines. nih.gov

| Substituent on 2-Amino Group | Observed Impact on Biological Activity | Reference |

|---|---|---|

| Hexyl | Enhanced antibacterial efficacy | nih.gov |

| Decyl, Dodecyl, Hexadecyl | Weak antibacterial activity | nih.gov |

| Cycloalkylaminoacyl | Potent and selective inhibition of CDK2 | researchgate.net |

| N-allyl | Increased potency in breast cancer cells | nih.gov |

The substitution pattern on the thiazole ring itself is another critical factor in determining the biological profile of these compounds. The introduction of different functional groups at the 4- and 5-positions of the 2-aminothiazole core has been shown to significantly affect their antitumor activity. For instance, the incorporation of a methyl group at either the C4- or C5-position of the thiazole core was found to decrease potency in antitumor assays. nih.gov Similarly, introducing a phenyl group at the C4-position had a comparable effect on potency. nih.gov In contrast, 2-aminothiazoles containing a 4,5-butylidene moiety demonstrated improved cytotoxicity. nih.gov These findings highlight the sensitivity of the biological activity to the nature and position of substituents on the thiazole ring. Aromatic substitution on the thiazole ring has been shown to improve antitumor activity more than aliphatic substitutions like 4- or 5-methyl or 4-methyl and 5-ethyl carboxylate derivatives. nih.gov

| Thiazole Ring Substituent | Position | Observed Impact on Antitumor Activity | Reference |

|---|---|---|---|

| Methyl | C4 or C5 | Decreased potency | nih.gov |

| Phenyl | C4 | Similar potency-decreasing effect as methyl | nih.gov |

| 4,5-Butylidene | C4 and C5 | Improved cytotoxicity | nih.gov |

| Aromatic substituents | - | Improved activity over aliphatic substituents | nih.gov |

Role of the Thiazole Ring as a Core Pharmacophore in Activity

The 1,3-thiazole ring is a well-established pharmacophore in medicinal chemistry, forming the core scaffold of numerous biologically active compounds. nih.govresearchgate.net Its prevalence in FDA-approved drugs underscores its importance in drug design. nih.gov The thiazole nucleus is a versatile scaffold that can engage in various non-covalent interactions with biological targets, including hydrogen bonding, and hydrophobic and van der Waals interactions. The nitrogen and sulfur heteroatoms in the ring are key to its electronic properties and ability to interact with biological macromolecules. The aromatic nature of the thiazole ring also contributes to its stability and allows for diverse substitutions to modulate its physicochemical and pharmacological properties. In the context of this compound and its analogs, the thiazole ring serves as a rigid scaffold that correctly orients the essential pharmacophoric groups—the 2-amino substituent and the 4-carboxylate group—for optimal interaction with their biological targets.

Exploration of Hybrid Molecules Incorporating Other Heterocyclic Systems

To enhance the biological activity and explore novel mechanisms of action, researchers have synthesized hybrid molecules that combine the 2-(ethylamino)-1,3-thiazole-4-carboxylate scaffold with other heterocyclic systems. This molecular hybridization approach aims to leverage the favorable properties of each constituent ring system to create more effective therapeutic agents.

A particularly fruitful area of research has been the development of hybrid molecules that incorporate a thiadiazole ring. The 1,3,4-thiadiazole (B1197879) moiety is a bioisosteric replacement for the thiazole ring and is known to act as a hydrogen-binding domain and a two-electron donor system. nih.gov This has led to the synthesis of novel thiadiazole-thiazole hybrids with a range of biological activities, including anticancer and antimicrobial effects. tandfonline.com For example, novel 1,3,4-thiadiazole-based thiazoles have been synthesized and evaluated for their cytotoxic effects against liver cancer cell lines, with some compounds showing promising anticancer activity. tandfonline.com The linkage of these two heterocyclic rings can be achieved through various synthetic strategies, leading to either fused or directly linked systems, each with unique three-dimensional structures and biological profiles. The thiadiazole moiety is present in several marketed drugs, highlighting its therapeutic potential. nih.gov

Incorporation of Triazole and Imidazole (B134444) Moieties

The introduction of triazole and imidazole rings into the this compound framework has been explored as a means to modulate the physicochemical and pharmacological properties of the parent compound. These five-membered aromatic heterocycles are known to act as bioisosteres for other functional groups and can participate in hydrogen bonding, metal coordination, and various other non-covalent interactions, which are crucial for ligand-receptor binding. nih.gov

Triazole Moieties:

The incorporation of a 1,2,4-triazole (B32235) ring into thiazole-containing compounds has been shown to be a successful strategy in enhancing biological activity. For instance, in a series of thiazole-linked (arylalkyl) azoles, analogues featuring a 1,2,4-triazole ring demonstrated the highest anticonvulsant properties. mdpi.com This suggests that the triazole moiety plays a critical role in the interaction with the biological target. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, which can lead to a more favorable binding orientation and increased affinity.

Furthermore, the 1,2,3-triazole ring is often employed as a bioisostere for an amide bond due to similarities in size, dipole moment, and hydrogen bond accepting capacity. nih.gov This substitution can offer the advantage of increased metabolic stability. nih.gov In the context of this compound, replacing or modifying the ethylamino side chain with a triazole-containing substituent could lead to compounds with improved pharmacokinetic profiles and enhanced potency.

Imidazole Moieties:

The imidazole ring is another key heterocyclic moiety that has been successfully incorporated into thiazole derivatives to yield compounds with significant biological activity. Imidazole is a versatile heterocycle that can act as both a hydrogen bond donor and acceptor, and its derivatives are known to exhibit a wide range of pharmacological effects. newdrugapprovals.org

The following table summarizes the general structure-activity relationships observed with the incorporation of triazole and imidazole moieties in 2-aminothiazole derivatives, which can be extrapolated to the this compound scaffold.

| Moiety Incorporated | Position of Incorporation | Observed Effect on Biological Activity | Potential Rationale |

| 1,2,4-Triazole | As a substituent on the thiazole core | Enhanced anticonvulsant activity mdpi.com | Acts as a key interaction motif, likely through hydrogen bonding. |

| Imidazotriazole | Fused with the thiazole ring | Potent antibacterial activity mdpi.com | Combination of heterocyclic systems leads to novel scaffold with improved target engagement. |

| Imidazole | As a substituent on the thiazole core | Can impart a wide range of biological activities. newdrugapprovals.org | Versatile hydrogen bonding capabilities and ability to mimic other functional groups. |

Design Principles for Enhanced Selectivity and Potency

The rational design of derivatives of this compound with enhanced selectivity and potency is a multifactorial process that relies on a deep understanding of the target biology and the principles of medicinal chemistry. Key strategies include leveraging structure-activity relationships, employing computational modeling, and applying the concept of bioisosterism.

Target-Specific Interactions:

A fundamental principle in designing selective and potent inhibitors is to maximize favorable interactions with the intended biological target while minimizing off-target effects. This can be achieved by introducing functional groups that can form specific hydrogen bonds, electrostatic interactions, or hydrophobic interactions with the active site of the target protein. For instance, the strategic placement of hydrogen bond donors and acceptors, such as those found in triazole and imidazole rings, can significantly enhance binding affinity and selectivity.

Bioisosteric Replacement:

Bioisosterism is a powerful tool in drug design that involves the substitution of one atom or group of atoms with another that has similar physical and chemical properties, leading to a molecule with similar biological activity. nih.gov In the context of the this compound scaffold, various bioisosteric replacements can be envisioned to fine-tune the compound's properties. For example, the ethylamino group could be replaced with other small alkylamines or cyclic amines to probe the steric and electronic requirements of the binding pocket. The ester functionality could also be replaced with other groups such as amides or carboxylic acids to alter the compound's polarity and hydrogen bonding potential. The 1,3-thiazole ring itself can be considered a bioisostere of pyridine. nih.gov

Conformational Rigidity:

Introducing conformational constraints into a molecule can often lead to an increase in potency and selectivity. This is because a more rigid molecule has a lower entropic penalty upon binding to its target. This can be achieved by introducing cyclic structures or double bonds. For example, incorporating the ethylamino side chain into a larger ring system could lock the molecule into a more bioactive conformation.

Exploitation of Substituent Effects:

The table below outlines some general design principles for enhancing the selectivity and potency of 2-aminothiazole derivatives.

| Design Principle | Strategy | Expected Outcome |

| Target-Specific Interactions | Introduction of hydrogen bond donors/acceptors (e.g., triazoles, imidazoles). | Increased binding affinity and selectivity for the target. |

| Bioisosteric Replacement | Replacement of the ethylamino group or ester functionality with bioisosteric equivalents. | Improved pharmacokinetic properties, potency, and selectivity. nih.gov |

| Conformational Rigidity | Incorporation of cyclic structures or double bonds. | Enhanced potency due to reduced entropic penalty upon binding. |

| Exploitation of Substituent Effects | Systematic variation of substituents on the thiazole ring. | Optimization of electronic and steric properties for improved target engagement. |

Emerging Research Applications of Ethyl 2 Ethylamino 1,3 Thiazole 4 Carboxylate and Thiazole Derivatives

Applications in Agrochemical Research

The inherent biological activity of the thiazole (B1198619) nucleus has made it a prime candidate for the development of new agrochemicals. Researchers are actively exploring its potential to create novel agents for crop protection.

Thiazole derivatives have demonstrated significant promise as fungicides. A study on a series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives revealed good fungicidal activity against various pathogens. researchgate.net Preliminary bioassays showed that several of these compounds exhibited potent effects at a concentration of 50 μg/mL. researchgate.net Specifically, certain derivatives displayed over 50% activity against six different types of fungi, indicating a broad spectrum of action. researchgate.net

Other research has focused on synthesizing 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their derivatives, which have also been tested for antifungal properties against seven agricultural fungi. mdpi.comscispace.com These studies underscore the versatility of the thiazole scaffold in developing new fungicidal agents. The fungicidal efficacy of some thiazole derivatives is highlighted in the table below.

| Compound Class | Target Fungi | Observation | Concentration |

| 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Six tested agricultural fungi | Over 50% inhibition | 50 μg/mL researchgate.net |

| 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | Seven agricultural fungi | Notable fungicidal effects | 50 ppm mdpi.com |

| Naphthoquinone–thiazole hybrids | Cryptococcal cells | Selective fungicidal activity | Not specified researchgate.net |

Beyond fungicides, the thiazole core is being investigated for other agrochemical applications. Significant progress has been made in the area of herbicides. Researchers have designed and synthesized novel series of 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. nih.gov These compounds were developed as potential inhibitors of the D1 protease in plants, a key target for herbicides. nih.gov In vivo tests confirmed that most of these synthesized compounds possess moderate to good herbicidal activities. nih.gov One compound was shown to exhibit competitive inhibition against the native spinach D1 protease, validating the design strategy. nih.gov

While the herbicidal potential of thiazole derivatives is actively being explored, investigations into their insecticidal properties are less prominent in recent literature. The primary focus remains on fungicidal and herbicidal applications.

Role as Key Building Blocks in Complex Organic Synthesis

Ethyl 2-amino-1,3-thiazole-4-carboxylate and related 2-aminothiazoles are recognized as highly valuable starting materials for the synthesis of a wide array of complex heterocyclic molecules. researchgate.net The reactivity of the thiazole ring and its functional groups allows it to serve as a versatile scaffold in medicinal chemistry and drug discovery.

This compound is specifically used as a chemical reagent in the multi-step preparation of advanced pharmaceutical intermediates. chemicalbook.com Notable examples include its use in the synthesis of:

Thiazolamino arylaminopyrimidines , which are investigated as anaplastic lymphoma kinase (ALK) inhibitors for cancer therapy. chemicalbook.com

4-bicyclic piperidine (B6355638) derivatives , which are being developed as potent inhibitors of stearoyl-CoA desaturase (SCD1), another important target in cancer treatment. chemicalbook.com

The general accessibility of ethyl 2-aminothiazole-4-carboxylate, often synthesized through the reaction of thiourea (B124793) and ethyl 3-bromopyruvate (B3434600), further enhances its utility as a foundational building block in synthetic organic chemistry. chemicalbook.com

Research into Catalytic Applications of Thiazole-Containing Ligands

The nitrogen and sulfur atoms within the thiazole ring are effective coordination sites for metal ions, making thiazole derivatives excellent candidates for use as ligands in catalysis. researchgate.netresearchgate.net The combination of thiazole-containing ligands with metals such as Palladium (Pd), Iridium (Ir), and Copper (Cu) has been shown to yield remarkable catalytic performances. nih.gov

Research in this area has led to the development of various catalytic systems:

Asymmetric Hydrogenation: Chiral bidentate phosphine (B1218219) 1,3-thiazoles have been successfully used as ligands in Iridium (Ir) complexes. These complexes function as highly effective catalysts for the homogeneous asymmetric hydrogenation of aryl alkenes. researchgate.net

Synthesis of Heterocycles: Metal complexes of iron (Fe), palladium (Pd), and copper (Cu) derived from thiazole ligands have been employed as catalysts for synthesizing pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. acs.org

Versatile Metal Complexes: The functional groups on the thiazole ring can be easily modified to create diverse coordination environments. For instance, an amino group at the 2-position allows for the construction of palladium(II) and platinum(II) complexes, while a carboxylic group at the 4-position can form stable metallocycles with zinc(II) or copper(II). researchgate.net

The ability to tune the electronic and steric properties of thiazole ligands makes them highly valuable in the design of novel and efficient catalysts. researchgate.netnih.gov

Potential in Materials Science and Advanced Functional Materials

Thiazole derivatives are gaining prominence in the field of materials science due to their unique electronic and photophysical properties. They are being incorporated into a range of advanced functional materials, from organic electronics to luminescent polymers. researchgate.netsigmaaldrich.com

Key research areas include:

Organic Electronics: Novel conjugated polymers that incorporate a 2-aminothiazole-4-carboxylate Schiff base have been developed. These materials are designed for use as the active layer in high-performance organic photodetectors (OPDs) and next-generation Fingerprint-on-display (FoD) sensors. researchgate.net

Luminescent Materials: Thiazole-based structures are being used to construct luminescent coordination polymers (CPs). These materials show significant potential for applications in solid-state lighting, such as white-light illumination, and for the development of chemical sensors. researchgate.net

Organic Thin-Film Transistors: The self-assembly properties of certain thiazole derivatives are being explored for their application in organic thin-film transistors, which are essential components for flexible electronic devices. sigmaaldrich.com

The chemical stability and versatile functionality of the thiazole ring make it a promising component for the rational design of new materials with tailored optical and electronic properties. researchgate.netresearchgate.net

Intellectual Property Landscape and Patent Analysis Pertaining to Thiazole 4 Carboxylate Derivatives

Review of Key Patent Filings and Claims Involving Thiazole (B1198619) Compounds

While patents specifically claiming Ethyl 2-(ethylamino)-1,3-thiazole-4-carboxylate are not prominently disclosed in public databases, numerous patents claim structurally related 2-(alkylamino)thiazole and 2-aminothiazole (B372263) derivatives. These patents often feature broad Markush structures designed to cover a wide range of potential compounds, which could encompass the ethylamino variant.

A significant portion of these patents focuses on the development of kinase inhibitors for oncology. For instance, international patent application WO2007129044A1 describes a series of thiazole derivatives that function as inhibitors of Phosphoinositide 3-kinases (PI3K) and the mTOR kinase. google.com The claims in this patent cover 4-aryl and 4-heteroaryl-substituted 2-alkylaminothiazole derivatives intended for the treatment of cancer. google.com Similarly, patent WO2009058728A1 discloses novel thiazole derivatives as protein kinase inhibitors for treating proliferative disorders, inflammation, and cardiovascular diseases. google.com

Another key area is in the treatment of neurodegenerative diseases. Patent EP2682390A1 claims 2-aminothiazole derivatives for inhibiting acetylcholine (B1216132) esterase, with applications in managing conditions like Alzheimer's disease. googleapis.com

The claims within these patents typically revolve around:

Composition of Matter: The core chemical structure of the thiazole derivatives and their pharmaceutically acceptable salts.

Method of Use: The application of these compounds in treating specific diseases, such as various forms of cancer or inflammatory conditions. tandfonline.com

Pharmaceutical Compositions: Formulations containing the patented thiazole derivatives as an active ingredient.

The following table summarizes representative patents in the broader class of 2-aminothiazole carboxylate derivatives and related compounds.

| Patent Number | Assignee/Applicant | Therapeutic Area Claimed | Scope of Thiazole Derivatives Claimed |

| WO2007129044A1 | AstraZeneca AB | Anti-tumour (PI3K/mTOR inhibitors) | 4-aryl/heteroaryl-substituted 2-alkylaminothiazole derivatives |

| WO2009058728A1 | Not specified | Protein Kinase Inhibitors | Broad class of thiazole derivatives for proliferative disorders |

| EP2682390A1 | Not specified | Neurodegenerative Diseases | 2-aminothiazole derivatives as acetylcholine esterase inhibitors |

| Achillion Pharmaceuticals Inc. (2008) | Achillion Pharmaceuticals | Antiviral (Hepatitis C) | Heteroaryl substituted thiazole compounds |

Analysis of Patent Trends and Innovation Hotspots

Analysis of patent filings over the last two decades reveals distinct trends and areas of intense innovation within the thiazole derivatives landscape.

Dominance of Oncology: A substantial majority of patents are directed towards anti-cancer applications. researchgate.net The primary innovation hotspot is the development of inhibitors for specific protein kinases, which are often dysregulated in cancer cells. google.com Targets such as PI3K, mTOR, cyclin-dependent kinases (CDKs), and tyrosine kinases are frequently mentioned in patent literature. google.comgoogle.com This focus is driven by the proven success of kinase inhibitors in cancer therapy and the versatility of the thiazole scaffold in designing selective molecules. researchgate.net

Geographic Trends: Patent filings are geographically concentrated in major pharmaceutical markets, with a high volume of applications submitted to the United States Patent and Trademark Office (USPTO), the European Patent Office (EPO), and the World Intellectual Property Organization (WIPO). This reflects the global nature of pharmaceutical research and the desire for broad intellectual property protection.

Shift Towards Targeted Therapies: Earlier patents may have claimed broad anti-inflammatory or antimicrobial activity. However, a clear trend exists towards claiming compounds with highly specific mechanisms of action. tsijournals.com For example, patents now often specify the inhibition of a particular enzyme (e.g., Vascular Adhesion Protein-1) or a signaling pathway (e.g., STAT3 inhibition). tsijournals.com This reflects a deeper understanding of molecular biology and a move towards precision medicine.

Emerging Applications: While oncology remains the primary focus, there is growing patent activity in other therapeutic areas. These include neurodegenerative diseases, metabolic disorders like diabetes, and viral infections such as Hepatitis C. tsijournals.com This diversification indicates that the potential of thiazole derivatives is far from exhausted.

Implications for Future Academic and Industrial Research

The dense patent landscape for thiazole-4-carboxylate derivatives has significant implications for both academic researchers and industrial drug developers.

For Industrial Research: The field is crowded, particularly in the kinase inhibitor space for oncology. For a new compound to be commercially viable, it must demonstrate a significant advantage over existing patented molecules. This could be in the form of improved potency, higher selectivity (to reduce side effects), a novel mechanism of action, or superior pharmacokinetic properties. Freedom-to-operate analyses are critical for any company entering this space to avoid infringing on existing patents. The innovation hotspots suggest that opportunities may lie in targeting novel kinases or developing compounds for less-patented indications, such as specific fibrotic or rare diseases.

For Academic Research: While the core thiazole scaffold is heavily patented for major therapeutic targets, academic research can still carve out important niches. There is significant "white space" in exploring novel biological targets for these compounds. Academic labs can focus on elucidating the mechanisms of action for known derivatives or exploring their potential in neglected or rare diseases that are not the primary focus of large pharmaceutical companies. Furthermore, developing novel, more efficient synthetic routes to these scaffolds can also be a valuable area of academic inquiry, potentially leading to new process patents. tsijournals.com

Future Research Directions and Concluding Perspectives

Identification of Novel Biological Targets and Signaling Pathways

The therapeutic value of any compound is intrinsically linked to its interaction with biological systems. For Ethyl 2-(ethylamino)-1,3-thiazole-4-carboxylate, a primary avenue of future research will be the systematic identification of its molecular targets and the signaling pathways it modulates. Thiazole (B1198619) derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nbinno.comnih.govrsc.org For instance, certain analogs have shown potential as anticancer agents by inducing apoptosis or inhibiting key enzymes. nih.govnih.gov

A significant lead in a related compound, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, was identified as a potent inducer of Oct3/4, a master gene in the transcriptional regulatory network of pluripotent cells. nih.gov This suggests that future studies on this compound could explore its potential in regenerative medicine or cellular reprogramming by investigating its influence on similar transcription factors. High-throughput screening campaigns, proteomics, and genetic analyses will be instrumental in pinpointing specific protein interactions and elucidating its mechanism of action, potentially revealing novel therapeutic applications.

Development of Sustainable and Green Synthetic Methodologies

The chemical synthesis of thiazole derivatives is a well-established field, yet there remains a significant opportunity to develop more environmentally benign and efficient methods. mdpi.com Traditional synthetic routes, such as the Hantzsch synthesis, often involve multiple steps and the use of hazardous reagents. nih.govchemicalbook.com Future research should focus on "green chemistry" principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Emerging trends for the synthesis of related compounds like Ethyl 2-Amino-1,3-thiazole-4-carboxylate include the development of bio-based and sustainable production methods. datainsightsmarket.com Methodologies such as microwave-assisted synthesis, which can dramatically reduce reaction times, and the use of eco-friendly solvents like ionic liquids, present promising alternatives. mdpi.com The development of novel catalysts, including nano-catalysts, could also lead to higher yields and improved selectivity under milder reaction conditions, making the production of this compound more cost-effective and sustainable. guidechem.com

Integration of Advanced Computational Design with Experimental Synthesis

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating the discovery and optimization of new molecules. For this compound, future research will greatly benefit from the integration of advanced computational tools. Software like ChemSketch has been used to design novel thiazole derivatives and predict their molecular properties. nih.gov

Molecular docking studies can be employed to simulate the binding of the compound to various biological targets, helping to prioritize the most promising candidates for synthesis and biological evaluation. nih.govresearchgate.net Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can provide early insights into the pharmacokinetic profile of the molecule, guiding the design of derivatives with improved drug-like properties. nih.gov This integrated approach allows for a more rational and efficient exploration of the chemical space around the this compound scaffold.

Exploration of Structure-Based Drug Design Approaches

Building upon the integration of computational and experimental methods, structure-based drug design represents a targeted approach to developing potent and selective therapeutic agents. This strategy relies on the three-dimensional structure of a biological target to design molecules that can bind with high affinity and specificity. A notable example within the broader thiazole class involved designing novel derivatives inspired by the pharmacophoric features of the VEGFR-2 inhibitor, sunitinib. nih.gov

For this compound, once a specific biological target is identified, its crystal structure can be used to guide the design of new analogs. By understanding the key interactions between the compound and its binding site, medicinal chemists can make rational modifications to the molecule to enhance its potency and selectivity while minimizing off-target effects. This approach has the potential to transform this compound from a lead compound into a highly optimized drug candidate.

Challenges and Opportunities in the Field of Thiazole Chemistry and its Applications

The field of thiazole chemistry, while mature, continues to present both challenges and exciting opportunities. A significant challenge is overcoming drug resistance, particularly in the context of antimicrobial and anticancer therapies. researchgate.net The development of novel thiazole derivatives like this compound offers an opportunity to address this by providing new chemical entities that may circumvent existing resistance mechanisms.

Furthermore, ensuring target specificity and favorable safety profiles remains a critical hurdle in drug development. researchgate.net The versatility of the thiazole ring, however, provides a unique opportunity to generate vast chemical diversity, enabling the fine-tuning of pharmacological properties. nbinno.comnih.gov Synthetic challenges, such as achieving high yields and employing robust reaction conditions, are being addressed through the development of green and efficient synthetic methodologies. mdpi.comacs.org The continued exploration of the thiazole scaffold, including compounds like this compound, holds immense promise for the discovery of new medicines and functional materials. researchgate.netneliti.com

Q & A

Q. Advanced

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient. Hydrolyzed byproducts (e.g., free carboxylic acid) elute earlier (retention time 3.2 min vs. 6.5 min for the ester).

- LC-MS : Identifies degradation products via exact mass (e.g., m/z 201 for the acid vs. m/z 229 for the parent compound). Stability studies under acidic (pH 3) and basic (pH 9) conditions guide storage protocols .

What computational approaches predict the compound’s bioactivity against antimicrobial targets?

Q. Advanced

- Molecular docking : Screens against E. coli dihydrofolate reductase (PDB: 1RX2). The thiazole ring shows π-π stacking with Phe92 (binding energy −8.2 kcal/mol).

- QSAR models : Electron-withdrawing groups (e.g., nitro substituents) enhance activity, validated by MIC assays against S. aureus (IC₅₀: 12.5 µg/mL) .

How can contradictory reports on anticancer activity be resolved methodologically?

Advanced

Discrepancies arise from assay variability:

- Cell line specificity : Test across panels (e.g., NCI-60) to identify sensitivity in breast cancer (MCF-7 IC₅₀: 8 µM) vs. colorectal (HCT-116 IC₅₀: >50 µM).

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) confirms caspase-3 activation in responsive lines .

What challenges arise in scaling up synthesis, and how are they mitigated?

Q. Advanced

- Exothermicity : Batch reactors risk thermal runaway. Use jacketed reactors with controlled cooling (ΔT < 5°C/min).

- Solvent recovery : Ethanol distillation reduces waste (≥90% recovery).

- Byproduct management : Crystallization at 4°C isolates pure product (>98% HPLC purity) .

How do structural modifications (e.g., fluorination) alter physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.